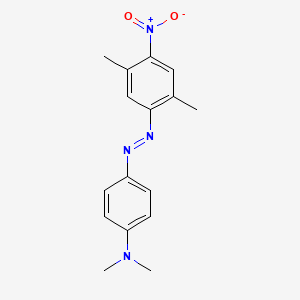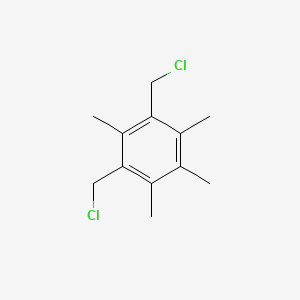
1-Fluoro-7-methyltetraphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-7-methyltetraphene is an organic compound that belongs to the class of fluorinated polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a tetraphene backbone. The unique structural features of this compound make it an interesting subject of study in various fields of chemistry and material science.
Métodos De Preparación
The synthesis of 1-Fluoro-7-methyltetraphene typically involves the fluorination of a tetraphene derivative. One common method is the electrophilic fluorination of 7-methyltetraphene using a fluorinating agent such as Selectfluor™. The reaction is usually carried out in the presence of a solvent like acetonitrile at room temperature. The industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes, to ensure higher yields and purity.
Análisis De Reacciones Químicas
1-Fluoro-7-methyltetraphene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluoro-substituted quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using reagents like sodium methoxide or potassium tert-butoxide. These reactions typically yield substituted tetraphene derivatives.
Aplicaciones Científicas De Investigación
1-Fluoro-7-methyltetraphene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: In material science, this compound is investigated for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-Fluoro-7-methyltetraphene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.
Comparación Con Compuestos Similares
1-Fluoro-7-methyltetraphene can be compared with other fluorinated polycyclic aromatic hydrocarbons, such as:
1-Fluoronaphthalene: Similar in structure but lacks the extended conjugation of tetraphene.
1-Fluoropyrene: Contains a larger aromatic system, which may result in different electronic properties.
7-Fluoro-2-methylphenanthrene: Another fluorinated aromatic compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1994-56-5 |
|---|---|
Fórmula molecular |
C19H13F |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-7-3-2-5-14(15)11-17-16(12)10-9-13-6-4-8-18(20)19(13)17/h2-11H,1H3 |
Clave InChI |
WBCHNORVHGIXDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


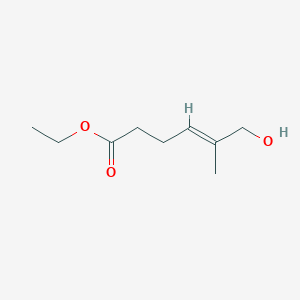



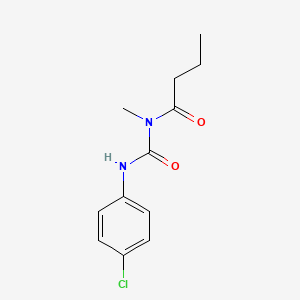
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
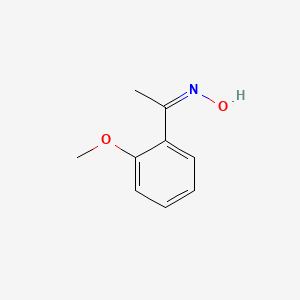

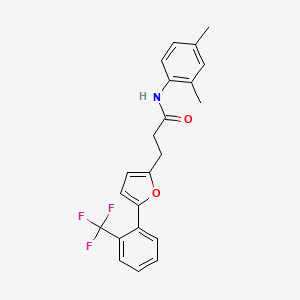
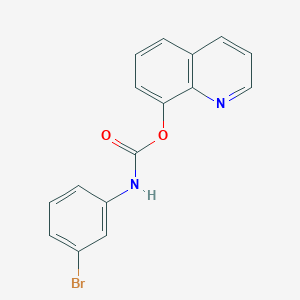
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)
